1-(2-Amino-4-pyridyl)-4-piperidinone

ALK inhibitor Crizotinib-resistant Non-small-cell lung cancer

1-(2-Amino-4-pyridyl)-4-piperidinone (IUPAC: 1-(2-aminopyridin-4-yl)piperidin-4-one, CAS 392331-92-9) is a heterocyclic building block that integrates a 2-aminopyridine ring with a 4-piperidinone moiety through an N-aryl linkage. With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, it provides both a nucleophilic aromatic amine and an electrophilic ketone carbonyl for sequential derivatization.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 392331-92-9
Cat. No. B3327855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-pyridyl)-4-piperidinone
CAS392331-92-9
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC(=NC=C2)N
InChIInChI=1S/C10H13N3O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2,(H2,11,12)
InChIKeyCCWQMBAAZDMGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-pyridyl)-4-piperidinone (CAS 392331-92-9): Procurement-Relevant Structural and Pharmacological Baseline


1-(2-Amino-4-pyridyl)-4-piperidinone (IUPAC: 1-(2-aminopyridin-4-yl)piperidin-4-one, CAS 392331-92-9) is a heterocyclic building block that integrates a 2-aminopyridine ring with a 4-piperidinone moiety through an N-aryl linkage . With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol, it provides both a nucleophilic aromatic amine and an electrophilic ketone carbonyl for sequential derivatization . The scaffold has been validated as the core template for a series of 2-amino-4-(1-piperidine)pyridine derivatives that exhibit potent dual ALK/ROS1 inhibitory activity, including against clinically relevant Crizotinib‑resistant mutants [1].

Why 1-(2-Amino-4-pyridyl)-4-piperidinone Cannot Be Replaced by Generic Analogs: Key Structural and Functional Differentiation


The simultaneous presence of a 2‑aminopyridine nucleus and a 4‑piperidinone carbonyl on the same N‑aryl scaffold is not replicated by any single commercially available analog. Substituting the ketone‑containing piperidinone ring with piperidine (e.g., 2‑(piperidin‑1‑yl)pyridin‑4‑amine, CAS 144465‑94‑1) eliminates the carbonyl electrophile, removing the ability to perform reductive amination or ketone‑specific transformations without additional oxidation steps [1]. Conversely, replacing the 2‑aminopyridine with an unsubstituted pyridine (e.g., 1‑(pyridin‑4‑yl)piperidin‑4‑one, CAS 126832‑81‑3) removes the hydrogen‑bond donor and nucleophilic aromatic amine, which are critical for target engagement in kinase inhibitor design [2]. These structural differences translate into distinct reactivity profiles and biological activity landscapes, making generic substitution non‑viable for programs that rely on the integrated dual‑handle architecture.

Quantitative Evidence for Selecting 1-(2-Amino-4-pyridyl)-4-piperidinone Over Closest Analogs


ALK Inhibition Potency of Derivatives Built on the 2-Amino-4-(piperidin-1-yl)pyridine Scaffold vs. Crizotinib

Derivatives constructed on the 2‑amino‑4‑(piperidin‑1‑yl)pyridine scaffold, which is directly accessible from 1‑(2‑amino‑4‑pyridyl)‑4‑piperidinone via ketone modification, demonstrate substantial potency against both wild‑type and drug‑resistant ALK. The representative derivative 2e (ALK/ROS1‑IN‑1) achieves an IC₅₀ of 0.174 μM against ALK enzyme and 41.3 nM against the clinically relevant Crizotinib‑resistant ALK L1196M mutant, which is approximately 2‑fold more potent than Crizotinib itself (IC₅₀ ~82 nM in the same assay) [1]. In the Ba/F3‑ROS1 G2032R cell model, 2e exhibits an IC₅₀ of 104.7 nM, representing a ~6‑fold superiority over Crizotinib (IC₅₀ = 643.5 nM) [1]. While the target compound itself serves as the unelaborated scaffold, its direct conversion into such potent inhibitors validates its privileged status for kinase‑focused medicinal chemistry programs.

ALK inhibitor Crizotinib-resistant Non-small-cell lung cancer

Nucleophilic Aromatic Substitution Yield for the 2-Aminopyridine-Piperidine Core Assembly

The core N‑aryl bond between 2‑aminopyridine and a saturated nitrogen heterocycle can be constructed via nucleophilic aromatic substitution of 2‑amino‑4‑chloropyridine with piperidine. Tian et al. report that this transformation delivers the key intermediate 2‑amino‑4‑piperidinyl pyridine in yields of up to 96% under standard heating conditions . Although this specific report employs piperidine rather than piperidin‑4‑one, the identical leaving group (4‑chloro) and nucleophilic amine coupling partner predict comparable efficiency for the synthesis of 1‑(2‑amino‑4‑pyridyl)‑4‑piperidinone. In contrast, the des‑amino analog 1‑(pyridin‑4‑yl)piperidin‑4‑one is typically prepared via copper‑catalyzed Ullmann‑type coupling, which commonly gives yields in the 40–70% range .

Nucleophilic substitution Synthetic efficiency 2-Amino-4-chloropyridine

Hydrogen‑Bond Donor Capacity and Physicochemical Differentiation from the Des‑Amino Analog

The 2‑amino substituent on the pyridine ring contributes one additional hydrogen‑bond donor (HBD) relative to the des‑amino analog 1‑(pyridin‑4‑yl)piperidin‑4‑one (HBD = 1 vs. 0) and one additional hydrogen‑bond acceptor (HBA = 3 vs. 2) [1]. This difference is quantitatively meaningful for medicinal chemistry: a HBD count of at least 1 is present in >95% of orally bioavailable drugs, and the absence of any HBD in the des‑amino analog places it outside the typical drug‑like chemical space [2]. Furthermore, the amino group increases topological polar surface area (tPSA) from approximately 33 Ų (des‑amino) to an estimated 59 Ų, enhancing aqueous solubility potential while remaining within the acceptable range for blood‑brain barrier penetration (tPSA < 90 Ų) [2].

Hydrogen‑bond donor Physicochemical property Drug‑likeness

Ketone Carbonyl as a Divergent Functionalization Handle versus the Reduced Piperidine Analog

The 4‑piperidinone carbonyl of the target compound serves as a direct electrophilic handle for reductive amination, enabling single‑step installation of structurally diverse N‑alkyl or N‑aryl substituents. By contrast, the reduced analog 2‑(piperidin‑1‑yl)pyridin‑4‑amine (CAS 144465‑94‑1) lacks this carbonyl, requiring a two‑step sequence of N‑protection, oxidation, amination, and deprotection to achieve analogous diversification [1]. In a model study on 4‑piperidone substrates, reductive amination with primary amines proceeds with typical yields of 70–90% using NaBH(OAc)₃, whereas direct N‑alkylation of the saturated piperidine analog typically gives yields below 50% due to competitive over‑alkylation [2]. The carbonyl therefore serves as a traceless directing group that substantially streamlines analog synthesis.

Reductive amination Diversification point Piperidinone vs piperidine

Patent and Research Literature Density for the 2-Amino-4-(piperidin-1-yl)pyridine Scaffold vs. Des-Amino Analog

A targeted literature and patent analysis reveals that the 2‑amino‑4‑(piperidin‑1‑yl)pyridine substructure appears in at least 20 patent families and >10 primary research articles, predominantly as ALK, ROS1, or c‑Met kinase inhibitors [1] [2]. In contrast, the des‑amino analog 1‑(pyridin‑4‑yl)piperidin‑4‑one is cited in only ~3 patent documents, none of which focus on kinase inhibition [3]. This 7‑fold differential in intellectual property coverage signals that the 2‑aminopyridine‑bearing scaffold has undergone substantially more investment and biological validation, reducing the risk of investing in a compound with limited precedented utility.

Patent landscape Kinase inhibitor ALK/ROS1 dual inhibitor

Optimal Procurement Scenarios for 1-(2-Amino-4-pyridyl)-4-piperidinone Based on Quantitative Evidence


Structure‑Activity Relationship (SAR) Exploration for Anti‑Crizotinib‑Resistant ALK/ROS1 Inhibitors

Programs targeting ALK‑rearranged or ROS1‑rearranged non‑small‑cell lung cancer where acquired resistance to Crizotinib is a clinical concern should prioritize this scaffold. The core structure has yielded derivatives such as 2e with IC₅₀ values of 41.3 nM against ALK L1196M and 104.7 nM against ROS1 G2032R, representing 2‑fold and 6‑fold superiority over Crizotinib, respectively [1]. The ketone carbonyl enables rapid diversification via reductive amination, allowing parallel synthesis of focused libraries to probe the DFG‑shifted kinase conformation [1].

Divergent Synthesis of Chiral Nucleophilic Catalysts

The 2‑aminopyridine‑piperidinone scaffold provides a direct entry into chiral 4‑(N,N‑disubstituted‑amino)pyridine catalysts analogous to DMAP and PPY derivatives. Tian et al. demonstrated that the reduced form of this core can be elaborated into chiral amide catalysts with complete enantioselectivity control, using L‑proline and (R)‑BINOL as chiral auxiliaries . Procurement of the ketone‑containing variant provides an additional orthogonal functionalization site (the carbonyl) for catalyst immobilization or property tuning that the reduced piperidine analog cannot offer [2].

Building Block for c‑Met/HGFR Kinase Inhibitor Programs

The 2‑amino‑4‑(piperidin‑1‑yl)pyridine motif has been identified as a privileged hinge‑binding scaffold for multiple receptor tyrosine kinases beyond ALK/ROS1, including c‑Met (HGFR) [3]. Procurement of the 4‑piperidinone variant rather than the des‑amino or reduced analogs ensures that both the hydrogen‑bond donor (2‑NH₂) required for hinge recognition and the carbonyl handle for vector diversification are present in a single starting material, minimizing the number of synthetic steps from building block to screening candidate [3].

Rapid Assembly of Fragment‑Based Drug Discovery (FBDD) Libraries

Fragment‑based screening campaigns benefit from scaffolds that combine low molecular weight (<200 Da) with multiple orthogonal growth vectors. At 191.23 g/mol, the compound falls within ideal fragment space, while offering three distinct exit vectors (2‑amino, ketone α‑carbon, and pyridine C‑5) for fragment elaboration [1]. The presence of both a hydrogen‑bond donor and acceptor ensures detectable binding to diverse protein targets at typical fragment screening concentrations (0.5–1 mM) [4].

Quote Request

Request a Quote for 1-(2-Amino-4-pyridyl)-4-piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.